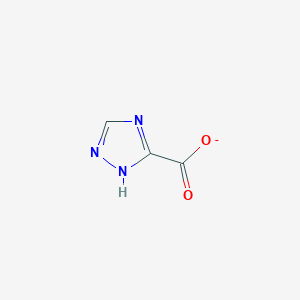

1,2,4-Triazole-3-carboxylate

Descripción

Historical Development of Triazole-Based Heterocycles

The exploration of triazole chemistry began in 1818 with Luigi Brugnatelli’s isolation of early heterocyclic compounds, though systematic studies on 1,2,4-triazoles emerged later. Julius Bladin’s 1885 synthesis of the first 1,2,4-triazole derivatives marked a pivotal milestone, enabling subsequent investigations into their tautomeric behavior and reactivity. By the mid-20th century, the antifungal potential of azoles spurred the development of ketoconazole (1980s), followed by first-generation triazoles such as fluconazole and itraconazole, which offered improved safety profiles over polyene antifungals like amphotericin B.

Recent innovations include electrochemical synthesis techniques, such as the reagent-free intramolecular dehydrogenative C–N cross-coupling reported in 2018, which facilitates the gram-scale production of 1,2,4-triazolo[4,3-a]pyridines and derivatives of commercial drugs like Xanax. Parallel advancements in metal-free protocols, exemplified by the use of 3-dimethylaminoacrolein for formyl-triazole synthesis, have further diversified accessible derivatives. These developments underscore the transition from empirical discoveries to rational design, driven by the need for compounds with enhanced efficacy against resistant pathogens.

Structural Significance of 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole core’s pharmacological relevance stems from its unique electronic configuration and hydrogen-bonding capacity. The ring’s nitrogen atoms act as hydrogen-bond acceptors and donors, enabling interactions with enzymatic active sites. For instance, fluconazole’s triazole moiety binds to fungal cytochrome P450 14α-demethylase, inhibiting ergosterol biosynthesis. Modifications at the 3-carboxylate position further modulate bioavailability and target affinity, as seen in methyl-1H-1,2,4-triazole-3-carboxylate, a precursor for the antiviral ribavirin.

The planar structure of 1,2,4-triazoles also facilitates π-π stacking interactions in DNA-intercalating anticancer agents, while their electron-deficient nature supports coordination chemistry applications, though they are less commonly used as ligands compared to 1,2,3-triazoles.

Positional Isomerism in Triazole Carboxylate Derivatives

Positional isomerism in triazoles arises from the arrangement of nitrogen atoms and substituents, profoundly influencing physicochemical properties. The 1,2,4-triazole system exists in two tautomeric forms (1H- and 4H-), with the 3-carboxylate derivative favoring the 1H-tautomer due to stabilization via intramolecular hydrogen bonding. This tautomerism affects reactivity; for example, ethyl 1H-1,2,4-triazole-3-carboxylate (ChemSpider ID: 223920) undergoes nucleophilic substitution at the ester group more readily than its 5-carboxylate isomer.

Comparative analysis of synthetic routes reveals that isomer distribution depends on reaction conditions. The triazolization of hydrazinophthalazine with carboxylic acids yields predominantly 1,2,4-triazole-3-carboxylates, whereas alternative substrates like 2-hydrazinopyridine fail to cyclize under similar conditions. Such selectivity underscores the importance of electron-withdrawing groups in directing cyclization pathways, as postulated in Pomarnacka’s mechanism.

Propiedades

IUPAC Name |

1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVQHXICFCZRJN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Applications

1,2,4-Triazole derivatives exhibit a wide range of biological activities, making them valuable in drug development. Their pharmacological properties include:

- Antifungal Activity : Compounds containing the 1,2,4-triazole moiety are effective against various fungal strains. For example, sulfonamide-1,2,4-triazole derivatives have shown high antifungal activity against Gibberella species with minimal inhibitory concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL .

- Antiviral Properties : The compound ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) is a notable antiviral agent used against several viral infections including hepatitis C and respiratory syncytial virus . Its mechanism involves inhibiting viral RNA synthesis.

- Anticancer Potential : Recent studies have demonstrated that 1,2,4-triazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazolo-linked bis-indolyl conjugates showed significant cytotoxicity with IC50 values as low as 51 nM against specific cancer cells .

- Antimicrobial Activity : The incorporation of the triazole ring enhances the antibacterial properties of certain drugs. A series of myrtenal derivatives bearing the 1,2,4-triazole moiety exhibited enhanced antifungal activity compared to traditional antifungals .

Table 1: Summary of Biological Activities of 1,2,4-Triazole Derivatives

| Activity Type | Example Compound | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antifungal | Sulfonamide-1,2,4-triazole | Gibberella species | 0.01–0.27 μmol/mL |

| Antiviral | Ribavirin | Hepatitis C virus | N/A |

| Anticancer | Triazolo-linked bis-indolyl | MKN-45 (gastric cancer) | 51 nM |

| Antimicrobial | Myrtenal derivatives | Aspergillus flavus | Enhanced compared to azoles |

Agricultural Applications

The use of 1,2,4-triazole derivatives in agriculture primarily focuses on their fungicidal properties:

- Fungicides : Compounds like mefentrifluconazole have been introduced as effective fungicides in Europe . These compounds target fungal pathogens while minimizing harm to non-target organisms.

- Herbicides : Some triazole derivatives have demonstrated herbicidal activities against various weeds and pests . Their ability to inhibit specific enzymes in plants makes them effective in controlling unwanted vegetation.

Material Science Applications

In addition to biological applications, 1,2,4-triazoles are utilized in material science due to their unique chemical properties:

- Corrosion Inhibitors : Triazole compounds are known for their effectiveness as corrosion inhibitors in metal protection . They form stable complexes with metal surfaces that prevent oxidation.

- Polymer Science : The incorporation of triazole units into polymers can enhance their thermal and mechanical properties. Research indicates that these materials can be tailored for specific applications such as coatings and adhesives .

Case Study 1: Antiviral Activity of Ribavirin

Ribavirin has been extensively studied for its antiviral properties. It acts primarily by inhibiting viral RNA synthesis and has been used effectively against various RNA viruses. Clinical studies have demonstrated its efficacy in treating hepatitis C alongside interferon therapy.

Case Study 2: Synthesis and Efficacy of Triazolo-linked Bis-Indolyl Conjugates

A recent study synthesized a series of triazolo-linked bis-indolyl conjugates which were evaluated for their cytotoxicity against different cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition and induced apoptosis in cancer cells through various mechanisms .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

- 1,2,3-Triazole-3-carboxylates : Unlike 1,2,4-triazole isomers, 1,2,3-triazole derivatives feature nitrogen atoms at positions 1, 2, and 3. This structural difference impacts reactivity; 1,2,3-triazoles are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while 1,2,4-triazoles rely on cyclocondensation . 1,2,3-Triazole carboxylates exhibit potent anticancer activity, as seen in hybrids like (N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide), which inhibits tumor cell proliferation .

- Ethyl 1,2,4-Triazole-3-carboxylates : Ethyl esters, such as ethyl 5-substituted derivatives, show enhanced lipophilicity compared to methyl esters, improving membrane permeability in drug candidates. For example, ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives demonstrate antibacterial and anti-inflammatory activities .

- 5-Substituted Derivatives : Substituents at the 5-position (e.g., bromo, fluoro, or phenyl groups) modulate electronic and steric properties. Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS: 704911-47-7) exhibits distinct reactivity in nucleophilic substitution reactions , while ethyl 5-chloro derivatives are intermediates in agrochemical synthesis .

Coordination Chemistry

1,2,4-Triazole-3-carboxylates form bidentate ligands with transition metals. For instance, copper(II) complexes with methyl 1,2,4-triazole-3-carboxylate exhibit octahedral geometry, coordinating via the triazole N and carboxylate O atoms . In contrast, 1,2,3-triazole derivatives form less stable complexes due to differing donor atom positions .

Market and Industrial Relevance

Methyl this compound is commercially available from suppliers like Thermo Scientific and TCI America, priced at $34.8–125.65 per 25g . Its global market is driven by demand for antiviral and anticancer agents, with projections highlighting growth in pharmaceutical applications .

Métodos De Preparación

Amidrazone Cyclization with Carboxylic Acid Chlorides

A widely employed method involves the cyclization of N-acylamidrazones, synthesized from carboxylic acid hydrazides and ethyl thiooxamate. For instance, ethyl 5-alkyl/aryl-1H-1,2,4-triazole-3-carboxylates are produced via a two-step process:

-

Formation of N-acylamidrazones : Reacting carboxylic acid hydrazides with ethyl thiooxamate in ethanol under reflux yields intermediate amidrazones.

-

Cyclization : Treating the amidrazones with chloroanhydrides of corresponding carboxylic acids induces cyclization. This one-pot reaction proceeds in mild conditions (50–80°C, 4–6 hours), achieving yields of 70–85%.

Example :

Ammonolysis of Ethyl Esters

Methyl 1,2,4-triazole-3-carboxylate derivatives are accessible via ammonolysis of ethyl 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxylates. For example:

-

Ethyl 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxylate (5c ) was treated with aqueous ammonia in methanol, yielding the corresponding carboxamide (6c ) in 89% purity after recrystallization.

Alkylation and Esterification Strategies

Silylation-Alkylation of Methyl this compound

Regioselective N-alkylation is achieved using silyl-protected intermediates:

-

Silylation : Methyl this compound reacts with hexamethyldisilazane (HMDS) to form a silyl derivative.

-

Alkylation : The silylated intermediate is treated with alkyloxymethyl acetates (e.g., [2-(acetoxy)ethoxy]methyl acetate) in the presence of SnCl₄, yielding 1-alkyloxymethyl derivatives.

Key Data :

Direct Esterification of 1,2,4-Triazole-3-Carboxylic Acids

Lithium, sodium, or potassium salts of 1,2,4-triazole-3-carboxylates are prepared by neutralizing the carboxylic acid with corresponding hydroxides in alcoholic solvents. For example:

-

Lithium 4-ethyl-1,2,4-triazole-3-carboxylate is synthesized by refluxing 4-ethyl-1,2,4-triazole-3-carboxylic acid with LiOH in ethanol, followed by recrystallization.

Non-Diazo Methods for Green Synthesis

Thiosemicarbazide-Based Route

A diazo-free approach avoids hazardous intermediates:

-

Condensation : Thiosemicarbazide reacts with oxalic acid in water at 60°C to form 5-thiol-1,2,4-triazole-3-carboxylic acid.

-

Oxidative Desulfurization : Treatment with nitric acid removes the thiol group, yielding 1,2,4-triazole-3-carboxylic acid.

-

Esterification : The carboxylic acid is esterified with methanol in sulfuric acid, producing methyl this compound in 58% overall yield.

Advantages :

-

Eliminates diazonium salts, enhancing safety.

-

Uses water as a solvent, aligning with green chemistry principles.

One-Pot Multicomponent Reactions

Carboxylic Acid-Amidine-Hydrazine Condensation

A rapid one-pot method assembles 1,3,5-trisubstituted triazoles:

-

Equimolar carboxylic acids, primary amidines, and monosubstituted hydrazines react in toluene at 110°C for 12 hours. The process is highly regioselective, achieving yields of 65–92%.

Mechanistic Insight :

Continuous Flow Synthesis

Triazolopyridine-N-Oxide Precursors

Ethyl [1,2]triazolo[1,5-a]pyridine-2-carboxylate 3-oxide is synthesized in continuous flow reactors, enhancing efficiency:

-

Batch vs. Flow : Transitioning from batch to flow reduced reaction time from 4 hours to 3.5 minutes, boosting yield from 31% to 53%.

-

DFT Optimization : Computational studies identified optimal flow rates and temperatures, minimizing byproduct formation.

Comparative Analysis of Methods

Q & A

Q. What are the standard synthetic routes for 1,2,4-triazole-3-carboxylate derivatives?

- Methodological Answer : Two primary routes are widely used:

- Cyclocondensation : Hydrazides react with ethyl carbethoxyformimidate under reflux to yield 5-substituted ethyl 1,2,4-triazole-3-carboxylates. This method is efficient for generating derivatives with aromatic or heteroaromatic substituents .

- Aminotriazole-Aldehyde Condensation : 4-Amino-1,2,4-triazoles react with substituted benzaldehydes in ethanol with glacial acetic acid catalysis, followed by reflux and solvent evaporation .

Q. What characterization techniques are essential for confirming the structure of 1,2,4-triazole-3-carboxylates?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups and regiochemistry. For example, ¹H NMR distinguishes N-alkylation patterns in triazole derivatives .

- Crystallography : X-ray powder diffraction (XRPD) and SEM validate coordination complexes, such as Mn(II) supramolecular compounds incorporating triazole-carboxylate ligands .

- Elemental Analysis : Ensures purity and stoichiometry, particularly for novel derivatives .

Q. What are the typical reactions of 1,2,4-triazole-3-carboxylates in organic synthesis?

- Methodological Answer :

- Decarboxylation : Heating under basic conditions removes the carboxylate group, yielding 3-substituted triazoles (e.g., 3-(2-aminophenyl)-1,2,4-triazole) .

- N-Alkylation : Reacting with alkyl halides (e.g., MeI, EtI) in DMF using K₂CO₃ as a base generates 1-alkylated derivatives, critical for modifying biological activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1,2,4-triazole-3-carboxylates to improve yields?

- Methodological Answer :

- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ to enhance reaction efficiency in alkylation steps .

- Purification Strategies : Column chromatography (silica gel, hexane/t-BuOMe) resolves regioisomers, as seen in ethyl 1-methyl-1,2,4-triazole-5-carboxylate synthesis .

Q. How should researchers address contradictions in reported melting points or spectral data for triazole-carboxylate derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR, XRPD, and FT-IR data across studies to identify polymorphic forms or regiochemical discrepancies. For example, ethyl 5-pyridinyl derivatives showed mp variations (163–166°C vs. 161–163°C), resolved via spectral alignment .

- Reproducibility Tests : Repeat synthesis under standardized conditions to isolate potential experimental variables (e.g., solvent purity, heating rates) .

Q. What role do 1,2,4-triazole-3-carboxylates play in supramolecular chemistry?

- Methodological Answer :

- Coordination Polymers : The carboxylate group binds metal ions (e.g., Mn²⁺) to form 3D frameworks. Sonochemical synthesis produces nanoparticles with applications in catalysis or magnetism .

- Ligand Design : Substituent engineering (e.g., pyridinyl groups) enhances metal-binding selectivity, as demonstrated in Mn(II) complexes .

Q. How are triazole-carboxylate derivatives applied in drug discovery?

- Methodological Answer :

- Nucleoside Analogues : Serve as precursors for antiviral agents like ribavirin. Methyl this compound is esterified to form intermediates for nucleoside synthesis .

- Receptor-Targeted Compounds : Derivatives like 8-amino-triazolo[4,3-a]pyrazin-3-ones act as adenosine A₁/A₂ₐ receptor ligands, synthesized via cyclization of triazole-carboxylate intermediates .

Q. What strategies mitigate decarboxylation during triazole-carboxylate synthesis?

- Methodological Answer :

- Controlled Conditions : Hydrolyze esters under mild basic conditions (e.g., NaOH/EtOH) to avoid premature decarboxylation. Subsequent thermal treatment at precise temperatures (e.g., 150°C) ensures controlled CO₂ removal .

- Protecting Groups : Use tert-butyl or benzyl esters to stabilize the carboxylate during intermediate steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.